Bulaquine
Overview
Description
Bulaquine is an antimalarial agent primarily used in combination with chloroquine for the treatment of malarial fever. It is a synthetic derivative of primaquine, an 8-aminoquinoline compound. This compound is known for its efficacy against the liver stages of Plasmodium vivax and Plasmodium ovale, making it a valuable tool in the fight against malaria .
Mechanism of Action
Target of Action
Bulaquine, also known as Aablaquine, is an antimalarial agent . It is an analogue of primaquine , and like Primaquine, it is likely to target the Plasmodium species, specifically the hepatic stages of Plasmodium vivax and Plasmodium ovale .
Mode of Action
It is believed to work similarly to Primaquine, causing damage to the mitochondria of the parasite, which is the power house of the parasite . Without energy, the parasite cannot survive. In addition to this, this compound inhibits protein synthesis and indirectly inhibits the polymerization of amino acids by the plasmodia .
Biochemical Pathways
this compound affects multiple metabolic pathways . It disrupts and intercepts regular pathways essential for the growth of pathogenic organisms .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animals
Result of Action
The result of this compound’s action is the inhibition of the growth and survival of the Plasmodium species, leading to the clearance of the infection . At a molecular level, it causes damage to the mitochondria of the parasite and inhibits protein synthesis . At a cellular level, it leads to the death of the parasite.
Biochemical Analysis
Biochemical Properties
Bulaquine interacts with various biomolecules in its role as an antimalarial agent. As a synthetic analogue of primaquine, this compound shares primaquine’s antimalarial activity
Cellular Effects
This compound has significant effects on the cells of the Plasmodium falciparum parasite. It has been suggested that this compound may clear gametocytemia (the presence of gametocytes in the blood) faster than primaquine . This implies that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism within the parasite.
Molecular Mechanism
It is known that this compound, like primaquine, exhibits activity against multiple life cycle stages of Plasmodium that infect humans . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression within the parasite.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antimalarial activity. It is known that this compound undergoes metabolic conversion in the liver to its active form
Preparation Methods
Synthetic Routes and Reaction Conditions: Bulaquine is synthesized through a series of chemical reactions involving quinoline derivativesThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Bulaquine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolites.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Substitution reactions can introduce different functional groups to the this compound molecule
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .
Scientific Research Applications
Bulaquine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinoline derivatives and their chemical properties.
Biology: Investigated for its effects on the liver stages of malaria parasites.
Medicine: Primarily used as an antimalarial agent, with ongoing research into its potential for treating other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and formulations
Comparison with Similar Compounds
Primaquine: An 8-aminoquinoline derivative with similar antimalarial properties.
Chloroquine: Another antimalarial agent used in combination with bulaquine.
Tafenoquine: A newer antimalarial drug with a longer half-life.
Quinine: A naturally occurring compound used historically for malaria treatment .
Uniqueness: this compound is unique due to its specific chemical structure, which includes a dihydrofuran group attached to the quinoline nucleus. This structural modification enhances its efficacy against the liver stages of malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .
Properties
IUPAC Name |
(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOUXIGWFEYJP-SDXDJHTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79781-00-3 | |
Record name | Bulaquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BULAQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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